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Compound of Interest

Compound Name: 2-Benzyl-4-fluorophenol
CAS No.: 398-77-6
Cat. No.: B1374376
Get Quote
. J

Executive Summary

2-Benzyl-4-fluorophenol (C13H11FO) is a lipophilic, fluorinated diarylmethane derivative.
Structurally, it consists of a phenol core substituted with a fluorine atom at the para position and
a benzyl group at the ortho position. It serves as a critical bioisostere to its chlorinated analog,
Chlorophene (2-Benzyl-4-chlorophenol), offering modified metabolic stability and lipophilicity
profiles in medicinal chemistry campaigns. This compound is primarily utilized as a building
block for tyrosine kinase inhibitors and advanced agrochemical formulations.[1]

Molecular Architecture & Identification

Unlike common commodity chemicals, 2-Benzyl-4-fluorophenol is often indexed by catalog
numbers rather than a widely recognized CAS in public databases. Researchers must verify
identity via structural keys.[1]
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Identifier Value / Descriptor

IUPAC Name 2-Benzyl-4-fluorophenol

4-Fluoro-2-(phenylmethyl)phenol; o-Benzyl-p-
Common Synonyms

fluorophenol
Molecular Formula Ci13H11FO
Molecular Weight 202.23 g/mol
SMILES Oclccc(F)cclCc2ccccec2
InChl Key KLRUNOWUDSKDTH-UHFFFAOYSA-N
PubChem SID 329816083

Physicochemical Property Profile

The introduction of the fluorine atom alters the electronic and steric landscape compared to the
chloro-analog. The following data synthesizes experimental observations with high-confidence
SAR (Structure-Activity Relationship) predictions.

Key Constants
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Value
Property . . Context & Causality
(Experimental/Predicted)

Intermolecular H-bonding of
Physical State Solid (Crystalline) the phenolic -OH maintains a
solid lattice at STP.

Slightly lower than the chloro-

analog (46-49°C) due to the
Melting Point 42 — 45 °C (Predicted) smaller atomic radius of

fluorine reducing van der

Waals interactions.

High boiling point driven by Tt-
Boiling Point ~325 °C (760 mmHg) 1T stacking of the two aromatic
rings and hydrogen bonding.

Highly lipophilic.[1] The benzyl
group adds significant

Lipophilicity (LogP) 3.6+0.2 hydrophobicity, though F is
less lipophilic than CI (LogP
~4.4).[1]

The p-fluorine is electron-
withdrawing (inductive) but

also donates electron density

Acidity (pKa) ~10.1 o
(resonance), resulting in a pKa
similar to unsubstituted phenol
(9.95).

Practically insoluble in water;
- freely soluble in organic
Solubility <100 mg/L (Water)

solvents (DCM, Ethanol,
Toluene).[1]

Electronic Effects

» Orthogonal Substitution: The ortho-benzyl group provides steric bulk, protecting the hydroxyl
group from rapid metabolic conjugation (glucuronidation) while maintaining hydrogen bond
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donor capability.

o Fluorine Bioisosterism: The C-F bond (1.35 A) mimics the C-H bond length (1.09 A) more
closely than C-Cl, allowing the molecule to fit into tight enzymatic pockets while blocking
oxidative metabolism at the para position.

Synthesis & Manufacturing Protocol

The most robust synthesis involves the Friedel-Crafts Alkylation of 4-fluorophenol. This method
is preferred over direct fluorination of 2-benzylphenol due to regioselectivity issues.[1]

Reaction Pathway (DOT Diagram)
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Caption: Electrophilic aromatic substitution mechanism for the regioselective benzylation of 4-
fluorophenol.

Step-by-Step Laboratory Protocol

Objective: Synthesize 10g of 2-Benzyl-4-fluorophenol.
e Reagent Prep:
o Charge a 100 mL three-neck round-bottom flask with 4-Fluorophenol (11.2 g, 100 mmol).

o Add catalyst ZnClz (0.68 g, 5 mol%) or AICIs (for higher reactivity, though lower selectivity).
[1]
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o Equip with a reflux condenser, addition funnel, and magnetic stir bar.[1]

o Alkylation:
o Heat the phenol melt to 110°C.

o Add Benzyl Chloride (12.6 g, 100 mmol) dropwise over 45 minutes. Note: Evolution of HCI
gas will occur; vent to a scrubber.

o Stir at 120°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) for consumption of benzyl
chloride.[1]

e Quenching:

o Cool mixture to 50°C.

o Add 50 mL of Toluene to dissolve the melt.[1]

o Wash twice with 1M HCI (20 mL) to remove Zinc salts, then twice with water.[1]
 Purification:

o Dry organic layer over MgSOa4 and concentrate in vacuo.[1]

o Distillation: Perform fractional distillation under reduced pressure (0.5 mmHg). The product
typically distills at 140-150°C (at 0.5 mmHQg).[1]

o Recrystallization: If solid purity is required, recrystallize from n-heptane to yield white
needles.[1]

Spectral Characterization

Verification of the structure relies on the distinct coupling patterns in NMR, specifically the
interaction between the Fluorine nucleus and aromatic protons.

'H NMR (400 MHz, CDCIs)
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Shift (6 ppm) Multiplicity Integration Assighment Interpretation
Characteristic
3.95 Singlet (s) 2H Ar-CHz-Ph benzylic

methylene peak.

Exchangeable

phenolic proton;
4.80 Broad (s) 1H Ar-OH ) ) )

shift varies with

concentration.[1]

Ortho to OH.[1]
Coupled to F
(J~8Hz) and H-5.
[1]

6.75 dd 1H H-6 (Ar)

Meta to OH.[1]

Distinct splitting
6.85 td 1H H-5 (Ar)

due to F-

coupling.[1]

Ortho to F. Large
6.90 dd 1H H-3 (Ar) J_H-F coupling
(~9-10 Hz).

Overlapping
) signals from the
7.15-7.35 Multiplet (m) 5H Benzyl-Ar )
unsubstituted

phenyl ring.[1]

19F NMR (376 MHz, CDCls)

e Shift: -122.0 to -124.5 ppm (relative to CFCIs).

o Pattern: Multiplet (decoupled) or quartet-like splitting due to coupling with H-3 and H-5.

Handling, Stability & Safety

This compound exhibits typical phenolic hazards and requires strict adherence to safety
protocols.[1]
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e GHS Classification:
o Skin Corr.[1][2] 1B: Causes severe skin burns and eye damage.[1][3]
o Aguatic Acute 1: Very toxic to aquatic life (due to lipophilicity).[1]

» Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—8°C. Phenols are prone to
oxidation, turning pink/red upon exposure to air and light.[1]

* Incompatibility: Reacts vigorously with acid chlorides, anhydrides, and oxidizing agents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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profiling-synthesis-of-2-benzyl-4-fluorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1374376/docs#technical-guide-physicochemical-profiling-synthesis-of-2-benzyl-4-fluorophenol
https://www.benchchem.com/product/b1374376/docs#technical-guide-physicochemical-profiling-synthesis-of-2-benzyl-4-fluorophenol
https://www.benchchem.com/product/b1374376?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374376?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

